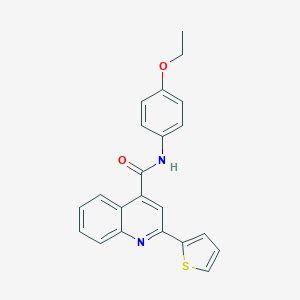
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a thiophene ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Staudinger reaction, where ketene-imine cycloadditions are employed to form the core structure . The reaction conditions often involve the use of solvents like 2-butanone and reagents such as ethyl iodide and anhydrous potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The ethoxyphenyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in solvents like acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups to the ethoxyphenyl ring.
科学的研究の応用
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action for N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes . The thiophene ring may also contribute to its biological activity by interacting with enzymes and receptors.
類似化合物との比較
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and ethoxyphenyl group. This unique structure provides a versatile platform for various chemical modifications and applications, setting it apart from other similar compounds.
特性
CAS番号 |
461431-75-4 |
|---|---|
分子式 |
C22H18N2O2S |
分子量 |
374.5g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-11-9-15(10-12-16)23-22(25)18-14-20(21-8-5-13-27-21)24-19-7-4-3-6-17(18)19/h3-14H,2H2,1H3,(H,23,25) |
InChIキー |
NYHUJHSJMHHHAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















